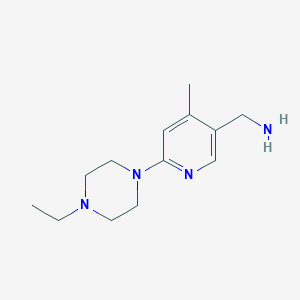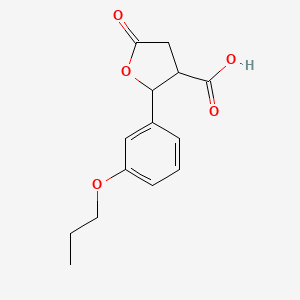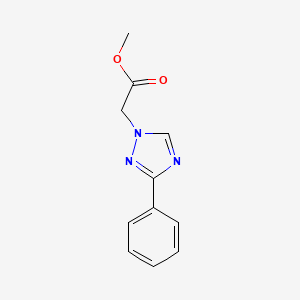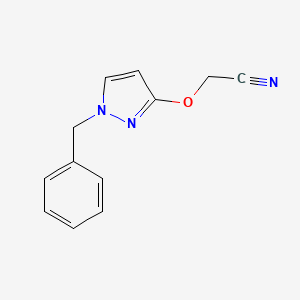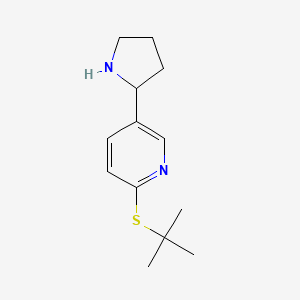
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol es un compuesto orgánico que pertenece a la clase de los alcoholes. Presenta un anillo de piridina sustituido con un grupo ciclohexiltio y un grupo hidroxilo unido a una cadena de etilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol típicamente involucra los siguientes pasos:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante diversos métodos, incluida la síntesis de piridina de Hantzsch, que implica la condensación de β-cetoésteres, aldehídos y amoníaco.
Introducción del Grupo Ciclohexiltio: El grupo ciclohexiltio se puede introducir mediante una reacción de sustitución nucleofílica donde un ciclohexiltiol reacciona con un grupo saliente adecuado en el anillo de piridina.
Unión del Grupo Etanol: El paso final involucra la reducción de una cetona o aldehído correspondiente para formar el grupo etanol. Esto se puede lograr utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala. El proceso implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído utilizando agentes oxidantes como trióxido de cromo (CrO3) o clorocromato de piridinio (PCC).
Reducción: El compuesto se puede reducir aún más para formar diferentes derivados de alcohol utilizando agentes reductores como NaBH4 o LiAlH4.
Sustitución: El grupo ciclohexiltio se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo (CrO3), clorocromato de piridinio (PCC)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Varios nucleófilos dependiendo de la sustitución deseada
Productos Principales
Oxidación: Cetonas o aldehídos
Reducción: Diferentes derivados de alcohol
Sustitución: Compuestos con diferentes sustituyentes que reemplazan el grupo ciclohexiltio
Aplicaciones Científicas De Investigación
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos sus efectos sobre diversos objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de 1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos moleculares y vías exactos dependerían de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)propanol: Estructura similar pero con un grupo propanol en lugar de etanol.
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)butanol: Estructura similar pero con un grupo butanol en lugar de etanol.
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)metanol: Estructura similar pero con un grupo metanol en lugar de etanol.
Singularidad
1-(6-(Ciclohexiltio)-5-metilpiridin-3-il)etanol es único debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad le permite interactuar con diferentes objetivos moleculares y vías, lo que lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C14H21NOS |
|---|---|
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NOS/c1-10-8-12(11(2)16)9-15-14(10)17-13-6-4-3-5-7-13/h8-9,11,13,16H,3-7H2,1-2H3 |
Clave InChI |
UFQDOEGDESGEGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1SC2CCCCC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
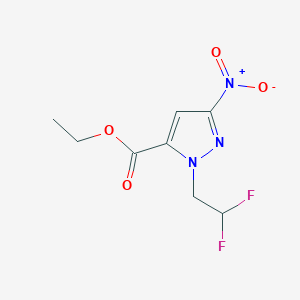
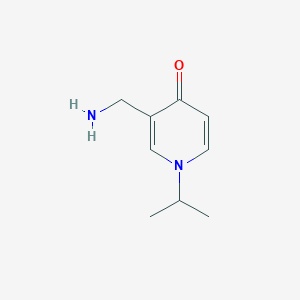
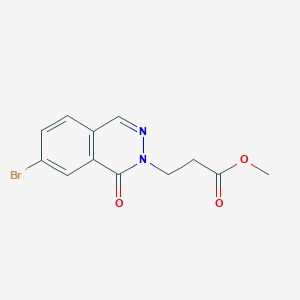
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)

